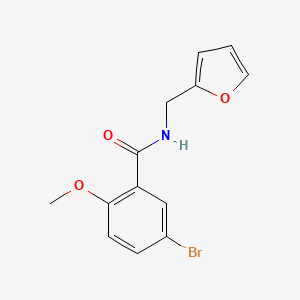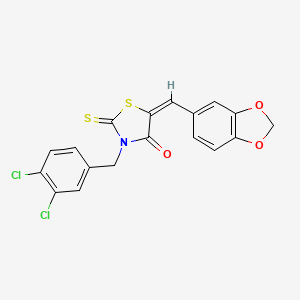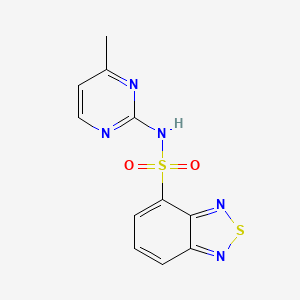![molecular formula C15H25NO2S2 B4655897 N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide](/img/structure/B4655897.png)
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide
Descripción general
Descripción
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Mecanismo De Acción
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to this receptor subtype. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain, heart, and other organs. Activation of this receptor subtype has been shown to have various physiological effects, including vasodilation, inhibition of neurotransmitter release, and modulation of ion channels. By blocking the adenosine A1 receptor, this compound can modulate these physiological effects and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different systems. In the cardiovascular system, this compound has been shown to reduce blood pressure and improve myocardial function in animal models of hypertension and ischemia-reperfusion injury. In the nervous system, this compound has been shown to modulate neurotransmitter release and neuronal excitability, suggesting a potential role in the treatment of neurological disorders. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has several advantages for lab experiments, including its high affinity and selectivity for the adenosine A1 receptor, which allows for specific modulation of this receptor subtype. In addition, this compound has been extensively studied, and its pharmacological properties are well characterized. However, this compound also has some limitations, including its relatively low solubility in water and some organic solvents, which can limit its use in certain experimental settings. In addition, this compound can have off-target effects at high concentrations, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide. One potential direction is the development of new analogs with improved pharmacological properties, such as increased solubility and selectivity. Another direction is the investigation of the role of adenosine A1 receptors in other disease states, such as diabetes and obesity. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anticancer properties of this compound and to explore its potential as a therapeutic agent for cancer. Overall, this compound remains a valuable tool for investigating the role of adenosine A1 receptors in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been widely used in scientific research as a tool to investigate the role of adenosine A1 receptors in various physiological and pathological processes. The compound has been shown to have a high affinity and selectivity for the A1 receptor, making it a valuable tool for studying the function of this receptor subtype. This compound has been used to investigate the role of adenosine A1 receptors in cardiovascular diseases, such as hypertension and ischemia-reperfusion injury, as well as in neurological disorders, such as epilepsy and Parkinson's disease. In addition, this compound has been studied for its potential anticancer properties.
Propiedades
IUPAC Name |
N-[4-(2-methylbutan-2-yl)cyclohexyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S2/c1-4-15(2,3)12-7-9-13(10-8-12)16-20(17,18)14-6-5-11-19-14/h5-6,11-13,16H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLUEEYLYLPUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-({[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B4655833.png)
![1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4655838.png)

![2-[(5-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoic acid](/img/structure/B4655840.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4655848.png)

![4-(ethylsulfonyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4655863.png)
acetate](/img/structure/B4655865.png)
![(2-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4655876.png)
![1-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4655890.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4655898.png)


